tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate
Overview
Description
Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate is a useful research compound. Its molecular formula is C13H16BrNO3 and its molecular weight is 314.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate, also known as N-BOC-4-(2-BROMO-ACETYL)-ANILINE, is a versatile compound used in scientific research It is used for the synthesis of various derivatives with potential applications as anti-hiv agents .
Mode of Action
It is known to interact with its targets to produce various derivatives with potential therapeutic applications .
Biochemical Pathways
It is used as an intermediate in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways .
Result of Action
It is known to be used in the synthesis of various derivatives with potential therapeutic applications .
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
Tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit β-secretase 1 and acetylcholinesterase, which are crucial enzymes in biochemical pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in biochemical pathways, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase TNF-α levels in cells treated with Aβ 1-42, indicating its impact on inflammatory pathways . Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, its inhibition of β-secretase 1 and acetylcholinesterase involves binding to the active sites of these enzymes, preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular pathways, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to significant alterations in cellular metabolism and function, highlighting the importance of dosage optimization in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins that facilitate its movement and localization within cells. For instance, it may be transported to specific cellular compartments where it exerts its effects. The distribution of this compound can influence its activity and function, making it an important factor to consider in research .
Properties
IUPAC Name |
tert-butyl N-[4-(2-bromoacetyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEQGZINEZEYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680940 | |
Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-70-5 | |
Record name | Carbamic acid, [4-(bromoacetyl)phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [4-(bromoacetyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.